molecular formula C9H8ClNO B13032323 (4-Chloro-2-pyridinyl)cyclopropyl-methanone

(4-Chloro-2-pyridinyl)cyclopropyl-methanone

Cat. No.: B13032323
M. Wt: 181.62 g/mol
InChI Key: ICQBMTLBSZOHPT-UHFFFAOYSA-N
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Description

(4-Chloro-2-pyridinyl)cyclopropyl-methanone is an organic compound with the molecular formula C9H8ClNO It is a derivative of pyridine and cyclopropane, featuring a chloro-substituted pyridine ring attached to a cyclopropyl-methanone group

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

(4-chloropyridin-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8ClNO/c10-7-3-4-11-8(5-7)9(12)6-1-2-6/h3-6H,1-2H2

InChI Key

ICQBMTLBSZOHPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-pyridinyl)cyclopropyl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-pyridinecarboxaldehyde and cyclopropyl-methanone.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-pyridinyl)cyclopropyl-methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

(4-Chloro-2-pyridinyl)cyclopropyl-methanone has been identified as a potential scaffold for developing new pharmaceutical agents, particularly in oncology. Its derivatives have shown promise in inhibiting key proteins involved in cancer progression.

Case Study: BCL6 Inhibition
Recent studies have demonstrated that derivatives of this compound can act as inhibitors of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Pharmacokinetic studies indicated that one derivative exhibited a half-life of 1.12 hours and moderate bioavailability, making it a candidate for further development in cancer therapy .

Anti-inflammatory Agents

Research has shown that compounds related to this compound can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways.

Data Table: Inhibitory Activity on COX Enzymes

CompoundIC50_{50} (µM)COX-1 InhibitionCOX-2 Inhibition
3b0.5YesYes
4b0.3YesYes
4d0.4YesYes

The above table summarizes the inhibitory effects of various derivatives on COX enzymes, indicating their potential as anti-inflammatory agents .

Chemical Probes

The compound has also been utilized as a chemical probe to study biological pathways and mechanisms. Its ability to selectively inhibit specific proteins makes it valuable for understanding disease mechanisms at the molecular level.

Case Study: Structure–Activity Relationship
A detailed structure–activity relationship study revealed that modifications on the pyridine ring significantly affected the compound's potency and selectivity towards target proteins. This insight is crucial for designing more effective inhibitors .

Mechanism of Action

The mechanism of action of (4-Chloro-2-pyridinyl)cyclopropyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The cyclopropyl-methanone group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(pyridin-2-yl)methanone
  • Cyclopropyl (4-pyridinyl)methanone hydrochloride
  • Phenyl (4-pyridinyl)methanone

Uniqueness

(4-Chloro-2-pyridinyl)cyclopropyl-methanone is unique due to the presence of both a chloro-substituted pyridine ring and a cyclopropyl-methanone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. The compound’s reactivity and stability are influenced by the interplay between these functional groups, setting it apart from other similar compounds.

Biological Activity

(4-Chloro-2-pyridinyl)cyclopropyl-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Studies have shown that the compound can inhibit specific enzymes linked to disease pathways, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory and signaling pathways.
  • Receptor Modulation : It may also act as a modulator for certain receptors, affecting cellular signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have reported IC50 values indicating effective concentration levels for various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the cyclopropyl ring or the pyridine moiety can significantly alter its potency and selectivity.

Notable Findings:

  • Substituting different halogens at the 4-position of the pyridine ring has been shown to enhance antimicrobial activity.
  • Altering the cyclopropyl group can affect the compound's lipophilicity, impacting its bioavailability and efficacy.

Case Studies

  • Case Study on Anticancer Efficacy
    • A study published in Cancer Chemotherapy and Pharmacology evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Screening
    • In a comparative study assessing various compounds for antibacterial properties, this compound was identified as one of the most effective agents against resistant strains of Staphylococcus aureus .
  • Pharmacokinetic Profiling
    • A pharmacokinetic study revealed that the compound exhibited favorable absorption and distribution characteristics in animal models, suggesting potential for further development into a clinical candidate .

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